D-(+)-Biotin 2-Nitrophenyl Ester: A Comprehensive Technical Guide for Advanced Bioconjugation and Probe Synthesis
D-(+)-Biotin 2-Nitrophenyl Ester: A Comprehensive Technical Guide for Advanced Bioconjugation and Probe Synthesis
Executive Summary
In the landscape of bioconjugation, the efficient and selective labeling of biomolecules is paramount for downstream applications such as affinity chromatography, assay development, and Targeted Protein Degradation (TPD). D-(+)-Biotin 2-nitrophenyl ester is a highly specialized, pre-activated biotin derivative designed for the robust biotinylation of primary amines[1]. Unlike standard N-hydroxysuccinimide (NHS) esters, the ortho-nitrophenyl leaving group offers unique kinetic, steric, and visual advantages. This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for utilizing this premium reagent in solid-phase oligonucleotide synthesis and complex peptide modifications.
Physicochemical Profile
To ensure reproducibility in anhydrous coupling reactions, understanding the quantitative physical properties of the reagent is critical.
| Property | Specification |
| Chemical Name | D-(+)-Biotin 2-nitrophenyl ester |
| CAS Number | 131303-71-4[1] |
| Molecular Formula | C16H19N3O5S[2] |
| Molecular Weight | 365.40 g/mol [2] |
| Reactivity | Amine-reactive (Nucleophilic Acyl Substitution) |
| Leaving Group | 2-Nitrophenol |
| Primary Application | Solid-phase synthesis, PROTAC linkers, RNA/DNA modification[3][4] |
Mechanistic Insights: The Ortho-Nitrophenyl Advantage
As an application scientist, selecting the correct active ester dictates the yield and purity of the final conjugate. The 2-nitrophenyl ester is specifically chosen over the para-isomer (Biotin-ONp) or standard NHS esters for three causal reasons:
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Leaving Group pKa & Electrophilicity : The strongly electron-withdrawing nitro group at the ortho position stabilizes the resulting phenoxide anion via inductive and resonance effects. This significantly lowers the activation energy required for the nucleophilic attack by primary amines, ensuring rapid amide bond formation.
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Built-in Colorimetric Indicator (Self-Validation) : A major challenge in anhydrous bioconjugation is monitoring reaction progress without quenching the system. The release of 2-nitrophenol provides a built-in colorimetric indicator. Under slightly basic conditions (e.g., in the presence of DIPEA or Triethylamine), the 2-nitrophenoxide ion generates a distinct yellow color ( λmax≈410 nm). Researchers can visually or spectrophotometrically track the reaction in real-time, eliminating guesswork.
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Steric Shielding : The ortho-nitro group creates a specific steric microenvironment that shields the carbonyl carbon from weak nucleophiles (like water or hydroxyls), minimizing off-target O-acylation and directing the reaction highly toward unhindered primary amines[3].
Nucleophilic acyl substitution of D-(+)-Biotin 2-nitrophenyl ester with a primary amine.
Key Applications in Drug Development
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Solid-Phase Oligonucleotide Synthesis : The reagent is extensively used to synthesize biotinylated building blocks, such as modified 2'-deoxycytidine phosphoramidites. The lipophilic nature of the ester allows for direct solid-phase synthesis of biotinylated oligoribonucleotides in high yields without degrading the biotin moiety, facilitating the isolation of RNA-protein complexes[4][5].
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RNA/DNA Sequence Modification : It reacts efficiently with 2′-O- or 5′-O-aminooxymethylated nucleosides to create stable conjugates. These modifications are vital for RNA interference (RNAi) studies and for identifying the biophysical parameters necessary for effective gene silencing[3].
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PROTAC Linker Synthesis : In Targeted Protein Degradation (TPD), biotin tags are conjugated to PROTAC linkers to facilitate ternary complex pulldown assays. This allows researchers to isolate and identify degraded target proteins via streptavidin affinity chromatography.
Workflow for target protein identification using a biotinylated PROTAC probe.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of Biotinylated Oligonucleotide Building Blocks
Based on the foundational methodology by [4].
Causality & Logic : This protocol utilizes strictly anhydrous conditions to prevent the premature hydrolysis of the active ester. Triethylamine (TEA) acts as a non-nucleophilic base to deprotonate the target amine, maximizing its nucleophilicity without competing for the ester carbonyl.
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Preparation : Dissolve the amino-modified nucleoside (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Ensure the glassware is oven-dried.
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Activation : Add D-(+)-Biotin 2-nitrophenyl ester (1.2 eq) to the solution.
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Catalysis & Validation : Introduce 2.0 eq of TEA. Self-Validation Check: The solution will gradually turn a deep yellow as 2-nitrophenol is released, confirming the reaction has initiated.
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Incubation : Stir the reaction mixture overnight at room temperature under an inert atmosphere (Argon/N2).
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Monitoring : Monitor the reaction via Thin Layer Chromatography (TLC) using Dichloromethane/Methanol (9:1). The disappearance of the starting material and the presence of an intense yellow spot (leaving group) validate completion.
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Purification : Evaporate the solvent under reduced pressure. Co-evaporate twice with toluene to remove residual DMF. Purify the residue via silica gel column chromatography using a gradient elution of 5–10% ethanol in dichloromethane[4].
Protocol B: Amine-Reactive Bioconjugation of Peptides
Causality & Logic : Peptides often suffer from poor solubility. DMSO is chosen as the solvent because it disrupts secondary structures, exposing sterically hindered N-terminal amines or lysine side chains for efficient nucleophilic attack.
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Solubilization : Dissolve the target peptide in anhydrous DMSO to a final concentration of 1-5 mg/mL.
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Conjugation : Add 2.0 to 3.0 eq of D-(+)-Biotin 2-nitrophenyl ester.
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pH Adjustment : Add N,N-Diisopropylethylamine (DIPEA) to achieve an apparent pH of 8.0-8.5 (spot a 1 µL aliquot onto wet pH paper to verify).
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Reaction : Incubate for 2-4 hours at room temperature. Self-Validation Check: Look for the characteristic yellow color shift indicating leaving group displacement.
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Isolation : Precipitate the biotinylated peptide by adding 10 volumes of ice-cold diethyl ether. Centrifuge at 10,000 x g for 5 minutes. Wash the pellet twice with cold ether to completely remove the 2-nitrophenol byproduct and residual unreacted ester.
References
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Pieles, U., Sproat, B. S., & Lamm, G. M. "A protected biotin containing deoxycytidine building block for solid phase synthesis of biotinylated oligonucleotides." Nucleic Acids Research, 18(15), 4355–4360 (1990). URL:[Link]
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Wahba, A. S., Azizi, F., Deleavey, G. F., et al. "Permanent or reversible conjugation of 2′-O- or 5′-O-aminooxymethylated nucleosides with functional groups as a convenient and efficient approach to the modification of RNA and DNA sequences." Nucleic Acids Research, 38(3), 1048–1056 (2010). URL:[Link]
Sources
- 1. CAS 131303-71-4: D-(+)BIOTIN 2-NITROPHENYL ESTER [cymitquimica.com]
- 2. CAS 131303-71-4: D-(+)BIOTIN 2-NITROPHENYL ESTER [cymitquimica.com]
- 3. Permanent or reversible conjugation of 2′-O- or 5′-O-aminooxymethylated nucleosides with functional groups as a convenient and efficient approach to the modification of RNA and DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A protected biotin containing deoxycytidine building block for solid phase synthesis of biotinylated oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
